4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Description
4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a synthetic compound featuring a butanoic acid backbone with two key substituents:
- A 4-(2-methoxyethyl)piperazine group at position 4, providing a tertiary amine moiety with a polar methoxyethyl side chain.
- A tert-butoxycarbonyl (Boc)-protected amino group at position 2, enhancing solubility and stability during synthetic processes .
This structure is characteristic of compounds designed for pharmaceutical applications, where the Boc group serves as a protective moiety for amines, and the piperazine ring contributes to interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes .
Properties
IUPAC Name |
4-[4-(2-methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O5/c1-16(2,3)24-15(22)17-13(14(20)21)5-6-18-7-9-19(10-8-18)11-12-23-4/h13H,5-12H2,1-4H3,(H,17,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDOPYVPRHCHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN1CCN(CC1)CCOC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a synthetic derivative that has garnered interest in pharmacological and biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 270.30 g/mol
- IUPAC Name : 4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
This compound features a piperazine ring, which is known for its versatility in drug design, particularly in enhancing solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies suggest that it may act as a modulator of the BMP (Bone Morphogenetic Protein) signaling pathway, which is crucial for cellular growth, differentiation, and apoptosis .
Therapeutic Applications
- Cancer Therapy : Preliminary studies indicate that compounds with similar structures have shown promise in inhibiting tumor growth by interfering with angiogenesis and cell proliferation pathways.
- Neurological Disorders : The piperazine moiety has been associated with neuroprotective effects, making this compound a candidate for treating conditions like anxiety and depression.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Study 1: BMP Signaling Inhibition
A study conducted on the effects of similar compounds on BMP signaling revealed significant inhibition of cellular proliferation in osteoblasts, suggesting potential applications in bone-related therapies .
Study 2: Neuroprotective Effects
In a mouse model of neurodegeneration, administration of a related piperazine derivative resulted in reduced neuronal loss and improved cognitive function, indicating the potential for developing treatments for Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Cancer Therapy | Inhibition of angiogenesis | |
| Neurological Disorders | Neuroprotection | |
| Anti-inflammatory | Modulation of inflammatory markers |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Amino-2-(tert-butoxycarbonyl)amino butanoic acid | Amino Acid Derivative | Cancer Inhibition |
| 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-yl | Piperazine Derivative | Neuroprotective |
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
The compound's structural similarity to other piperazine derivatives indicates potential antidepressant properties. Piperazine derivatives have been extensively studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .
2. Neuroprotective Effects
Research indicates that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The interaction of the compound with neurotrophic factors could enhance neuronal survival and function.
3. Antipsychotic Properties
Given the structural characteristics shared with known antipsychotic agents, this compound may also have applications in managing psychotic disorders. Its ability to interact with dopamine receptors could provide insights into its antipsychotic potential.
Case Studies
Several studies have explored the therapeutic potential of compounds related to 4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid:
- Study on Antidepressant Efficacy : A study demonstrated that piperazine derivatives significantly improved depressive symptoms in animal models by enhancing serotonin levels in the brain .
- Neuroprotective Research : Another investigation reported that similar compounds protected neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neuroprotection.
Chemical Reactions Analysis
Carbamate Deprotection (Boc Removal)
The Boc group on the amino moiety undergoes acid-catalyzed cleavage, a critical step in peptide synthesis and drug development.
Mechanism : Protonation of the Boc carbonyl oxygen facilitates elimination of CO₂ and isobutylene, releasing the amine.
Amide Bond Formation
The carboxylic acid group participates in amide coupling, a cornerstone of peptide synthesis.
Notable Example : Reaction with glycine ethyl ester forms a dipeptide analog, confirmed via HPLC and -NMR.
Esterification
The carboxylic acid reacts with alcohols under acidic or coupling conditions.
| Reagents | Product | Conditions | Reference |
|---|---|---|---|
| Methanol/HSO (cat.) | Methyl ester derivative | Reflux, 6 hrs | |
| Ethanol/EDC-Cl | Ethyl ester with 4-nitrophenol activator | 0°C → 25°C, 12 hrs |
Key Data : Methyl ester formation achieved 68% yield (GC-MS analysis).
Piperazine Functionalization
The piperazine ring undergoes alkylation or acylation at its secondary amine sites.
Note : Alkylation increases hydrophobicity, impacting pharmacokinetics .
Decarboxylation
Controlled thermal decarboxylation of the butanoic acid group:
| Conditions | Product | Catalyst | Reference |
|---|---|---|---|
| 180°C, CuO nanoparticles | 3-[4-(2-Methoxyethyl)piperazin-1-yl]propanenitrile | N/A | |
| Pyridine, 120°C, 12 hrs | Alkane byproduct (minor pathway) | N/A |
Redox Reactions
The Boc-protected amine and methoxyethyl groups influence redox stability:
-
Oxidation : Piperazine ring resists oxidation under mild conditions (HO, pH 7).
-
Reduction : Catalytic hydrogenation (Pd/C, H) reduces nitro intermediates in synthetic pathways but leaves the Boc group intact.
pH-Dependent Solubility
The carboxylic acid (pK ≈ 4.5) and piperazine (pK ≈ 9.5) confer pH-responsive behavior:
| pH Range | Dominant Form | Solubility in Water |
|---|---|---|
| < 4.5 | Protonated carboxylic acid, cationic piperazine | High (≥50 mg/mL) |
| 4.5–9.5 | Zwitterionic | Moderate (~10 mg/mL) |
| > 9.5 | Deprotonated carboxylate, neutral piperazine | Low (<1 mg/mL) |
Comparison with Similar Compounds
Piperazine Substitutions
- 2-Methoxyethyl group : Enhances hydrophilicity compared to aryl-substituted analogs (e.g., 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine) . This may improve solubility in aqueous media, critical for bioavailability.
- Boc Protection: Shared with 2-[4-Boc-piperazinyl]propanoic acid and 2-(4-Boc-piperazinyl)-4-phenylbutanoic acid , this group prevents undesired reactions during synthesis but requires acidic conditions for deprotection.
Backbone Modifications
- Butanoic acid vs.
- 4-Oxobutanoic acid (in 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid): The ketone group introduces electrophilicity, enabling covalent interactions absent in the target compound .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : Utilize tert-butyl carbamate (Boc) protection for the amino group to prevent side reactions during piperazine ring functionalization .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency in piperazine derivatization .
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields in aromatic systems .
- Temperature control : Maintain 60–80°C during cyclization steps to balance reaction rate and byproduct formation .
Post-synthesis, monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity with -NMR (e.g., δ 1.4 ppm for tert-butyl groups) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR spectroscopy : - and -NMR identify proton environments (e.g., methoxyethyl protons at δ 3.3–3.5 ppm) and carbon backbone connectivity .
- X-ray crystallography : Resolves conformational details (e.g., piperazine ring puckering with bond angles ~118–121°) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 424.492) and fragmentation patterns .
- HPLC-PDA : Detects impurities (<0.5% threshold) using reverse-phase columns and UV absorption at 254 nm .
Basic: How can computational modeling predict reactivity and stability under varying conditions?
Answer:
- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites (e.g., piperazine nitrogen lone pairs) .
- Conformational stability : Molecular dynamics simulations assess torsional energy barriers (e.g., methoxyethyl rotation at ~5 kcal/mol) .
- Solvent effects : COSMO-RS models evaluate solubility trends in ethanol/water mixtures, guiding solvent selection for recrystallization .
Advanced: How should researchers resolve contradictions between theoretical predictions and experimental conformational data?
Answer:
- Cross-validation : Compare DFT-predicted bond angles (e.g., C44–C45–C46 = 121.03°) with X-ray crystallographic data .
- Dynamic NMR : Detect rotational barriers in piperazine rings (e.g., coalescence temperatures in DMSO-d₆) to reconcile static vs. dynamic models .
- Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between computed and experimental geometries .
Advanced: What strategies optimize multi-step synthesis yields while maintaining stereochemical control?
Answer:
- Protecting group strategy : Use Boc for amines and tert-butyl esters for carboxylic acids to prevent undesired side reactions .
- Chiral chromatography : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents .
- Kinetic vs. thermodynamic control : Adjust reaction time (e.g., 12–24 hrs) and temperature to favor desired stereoisomers .
Advanced: How does modifying piperazine substituents affect biological activity?
Answer:
- SAR studies : Replace methoxyethyl with cyano or fluoro groups to modulate lipophilicity (logP changes ±0.5 units) and receptor binding .
- Enzyme inhibition assays : Test IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization .
- Molecular docking : Simulate ligand-receptor interactions (e.g., piperazine nitrogen hydrogen bonding with Asp123) to guide design .
Safety: What protocols are critical for handling this compound in the lab?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
